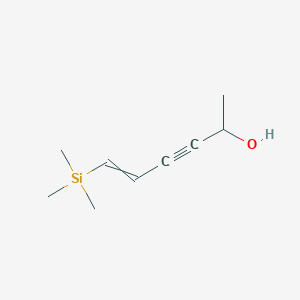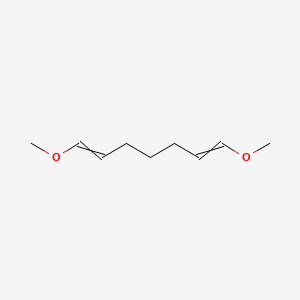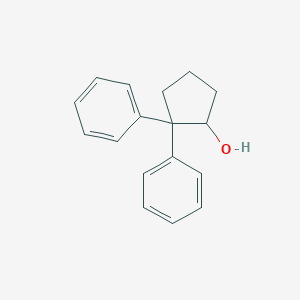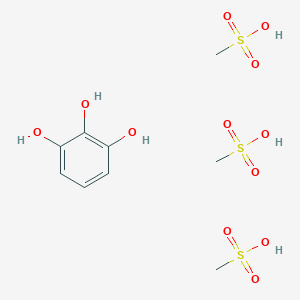
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol is a chemical compound with the molecular formula C9H16OSi It is characterized by the presence of a trimethylsilyl group attached to a hexen-yn-ol structure, which includes both double and triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)hex-5-en-3-yn-2-ol typically involves the reaction of trimethylsilylacetylene with an appropriate aldehyde or ketone under specific conditions. One common method is the addition of trimethylsilylacetylene to an aldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted hexen-yn-ol derivatives.
Applications De Recherche Scientifique
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Trimethylsilyl)hex-5-en-3-yn-2-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The presence of double and triple bonds provides sites for electrophilic and nucleophilic attacks, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-hex-3-en-5-yn-2-ol: Similar structure but lacks the trimethylsilyl group.
3-(Trimethylsilyl)propargyl alcohol: Contains a trimethylsilyl group but differs in the position of the triple bond.
3-methyl-5-(trimethylsilyl)pent-4-yn-2-ol: Similar in having a trimethylsilyl group but differs in the carbon chain structure .
Uniqueness
6-(Trimethylsilyl)hex-5-en-3-yn-2-ol is unique due to the combination of its trimethylsilyl group and the hexen-yn-ol structure. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications .
Propriétés
Numéro CAS |
133490-29-6 |
|---|---|
Formule moléculaire |
C9H16OSi |
Poids moléculaire |
168.31 g/mol |
Nom IUPAC |
6-trimethylsilylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C9H16OSi/c1-9(10)7-5-6-8-11(2,3)4/h6,8-10H,1-4H3 |
Clé InChI |
YGGBHTRGPSEHFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC=C[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)



![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)


![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)



![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
